molecular formula C17H17N3O3S B7735953 butyl 2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetate

butyl 2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetate

Cat. No.: B7735953
M. Wt: 343.4 g/mol
InChI Key: KAWQHIMXTUFSRS-UHFFFAOYSA-N
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Description

Butyl 2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetate is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a butyl ester group, a cyano group, and a phenyl-substituted pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine core, which is achieved through the condensation of appropriate aldehydes and amines. The cyano group is introduced via a nucleophilic substitution reaction, and the butyl ester group is added through esterification.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Butyl 2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine group.

    Substitution: The phenyl group can be substituted with other aromatic or aliphatic groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) and specific solvents like dichloromethane (CH2Cl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.

Scientific Research Applications

Butyl 2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: Researchers study its interactions with enzymes and receptors to understand its biological activity and potential therapeutic uses.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for various industrial processes.

Mechanism of Action

The mechanism of action of butyl 2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and phenyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    Butyl 2-[(5-cyano-4-oxo-6-methyl-1H-pyrimidin-2-yl)sulfanyl]acetate: Similar structure but with a methyl group instead of a phenyl group.

    Ethyl 2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetate: Similar structure but with an ethyl ester group instead of a butyl ester group.

    Methyl 2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetate: Similar structure but with a methyl ester group instead of a butyl ester group.

Uniqueness

Butyl 2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the butyl ester group enhances its solubility and stability, making it a valuable compound for various applications.

Properties

IUPAC Name

butyl 2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-2-3-9-23-14(21)11-24-17-19-15(12-7-5-4-6-8-12)13(10-18)16(22)20-17/h4-8H,2-3,9,11H2,1H3,(H,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAWQHIMXTUFSRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CSC1=NC(=O)C(=C(N1)C2=CC=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC(=O)CSC1=NC(=O)C(=C(N1)C2=CC=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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